![molecular formula C10H11NO4 B2808913 (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid CAS No. 887833-39-8](/img/structure/B2808913.png)
(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid” appears to be an organic compound based on its structure. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also has an amino group and a carboxylic acid group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a furan-containing compound with an appropriate amino acid derivative, although without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the double bond indicates that this compound could exist in different geometric isomers, depending on the relative positions of the substituents.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The furan ring, amino group, and carboxylic acid group could all potentially participate in chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water.Scientific Research Applications
Furan Derivatives in Biomass Conversion
Furan derivatives, such as (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid, are significant in the field of sustainable chemistry and materials science. These compounds play a crucial role in converting plant biomass into valuable chemicals and fuels. Research highlights the synthesis of 5-hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, indicating the potential of furan derivatives as alternative feedstocks for the chemical industry. This transition could significantly reduce reliance on non-renewable hydrocarbons, promoting the development of sustainable polymers, fuels, and functional materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Biomedical Applications of Furan Derivatives
Furan derivatives also have potential biomedical applications. Their structural resemblance to natural biomolecules enables them to be used in drug design, highlighting their importance in developing novel therapeutic agents. Compounds with furan cores are explored for their anti-cancer, anti-inflammatory, and antimicrobial properties. Specifically, the incorporation of furanyl or thienyl substituents into nucleobases and nucleosides demonstrates significant pharmacological activities, suggesting the utility of furan derivatives in medicinal chemistry (Ostrowski, 2022).
Environmental and Health Impact of Furan Compounds
The presence of furan and its derivatives in the environment and food products has been a concern due to their potential toxic effects. Studies on furan exposure from food processing highlight the need for understanding furan's metabolism and its health implications. Research on dietary exposure and the toxicological pathways mediated by furan metabolites emphasizes the importance of mitigating furan levels in food products to safeguard public health (Zhang & Zhang, 2022).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity and investigating its mechanism of action.
properties
IUPAC Name |
(E)-4-[2-(furan-2-yl)ethylamino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(3-4-10(13)14)11-6-5-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,11,12)(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZIIGFKIWFTSI-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CCNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one](/img/structure/B2808830.png)
![6-(4-Fluorophenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol](/img/structure/B2808831.png)
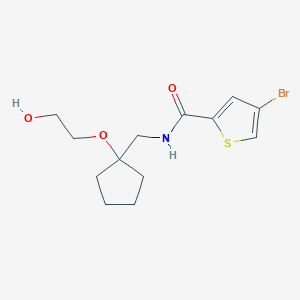
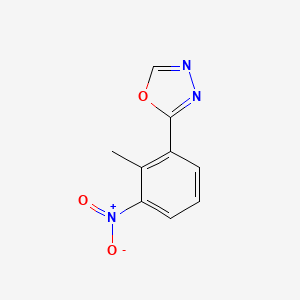
![5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2808837.png)
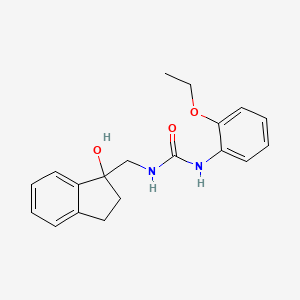
![(4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2808844.png)
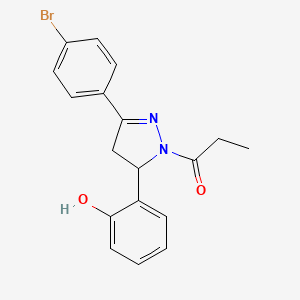
![2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide](/img/structure/B2808847.png)
![N-Ethyl-N-[2-oxo-2-[[4-(trifluoromethyl)pyridin-3-yl]methylamino]ethyl]prop-2-enamide](/img/structure/B2808848.png)
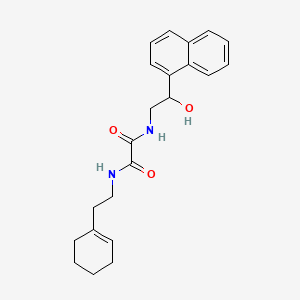
![7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2808850.png)
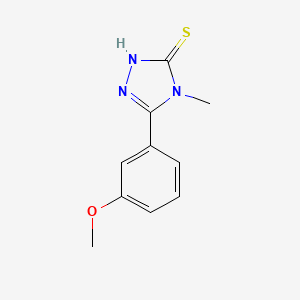
![Piperidin-1-yl-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]methanone](/img/structure/B2808852.png)